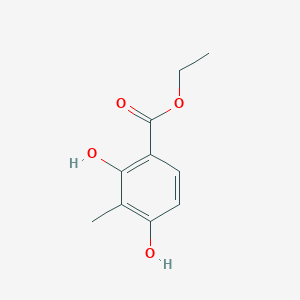

Ethyl 2,4-dihydroxy-3-methylbenzoate

Description

The exact mass of the compound Ethyl 2,4-dihydroxy-3-methylbenzoate is 196.07355886 g/mol and the complexity rating of the compound is 204. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2,4-dihydroxy-3-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,4-dihydroxy-3-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

ethyl 2,4-dihydroxy-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-10(13)7-4-5-8(11)6(2)9(7)12/h4-5,11-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPPZNJTHYPGSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53103-57-4 | |

| Record name | ETHYL 2,4-DIHYDROXY-3-METHYLBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ethyl 2,4-dihydroxy-3-methylbenzoate chemical structure and properties

An In-Depth Technical Guide to Ethyl 2,4-dihydroxy-3-methylbenzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 2,4-dihydroxy-3-methylbenzoate, a substituted benzoate ester with potential applications in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical data, plausible synthetic routes, and the biological context of related compounds to offer a well-rounded profile of this specific molecule.

Molecular Identity and Structural Elucidation

Ethyl 2,4-dihydroxy-3-methylbenzoate is an organic compound featuring a benzene ring substituted with two hydroxyl groups, a methyl group, and an ethyl ester group. Its unique substitution pattern dictates its chemical behavior and potential for further functionalization.

Key Identifiers:

-

IUPAC Name: ethyl 2,4-dihydroxy-3-methylbenzoate[1]

-

CAS Number: 53103-57-4[2]

-

Molecular Formula: C₁₀H₁₂O₄[1]

-

Molecular Weight: 196.20 g/mol

-

Canonical SMILES: CCOC(=O)C1=C(C(=C(C=C1)O)C)O[1]

-

InChI Key: UVPPZNJTHYPGSF-UHFFFAOYSA-N[1]

The structural arrangement of the functional groups is critical. The ortho- and para-hydroxyl groups to the ester functionality can influence the molecule's electronic properties, reactivity, and potential for intramolecular hydrogen bonding.

Caption: Chemical structure of Ethyl 2,4-dihydroxy-3-methylbenzoate.

Physicochemical Properties

While this specific isomer is classified as a rare chemical, limiting the availability of extensive experimental data, its properties can be predicted based on its structure and data from closely related analogues.[2] The presence of two hydroxyl groups suggests it can act as both a hydrogen bond donor and acceptor, while the ethyl ester group adds lipophilic character.

| Property | Value | Source / Method |

| Molecular Weight | 196.20 g/mol | (Formula Calculation) |

| XlogP (Predicted) | 2.3 | PubChem[1] |

| Appearance | Expected to be a solid at STP | (Inference) |

| Solubility | Likely soluble in polar organic solvents | (Chemical Principle) |

| Monoisotopic Mass | 196.07356 Da | PubChemLite[1] |

Note: STP (Standard Temperature and Pressure). Properties without citations are inferred from general chemical principles and data on analogous structures.

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

The proposed pathway involves a multi-step process beginning with a protected precursor to ensure regioselectivity, followed by esterification and final deprotection. This approach is a self-validating system as each step relies on well-understood and reliable chemical transformations.

Sources

- 1. PubChemLite - Ethyl 2,4-dihydroxy-3-methylbenzoate (C10H12O4) [pubchemlite.lcsb.uni.lu]

- 2. ETHYL 2,4-DIHYDROXY-3-METHYLBENZOATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ethyl 3,4-dihydroxy-2-methylbenzoate|Supplier [benchchem.com]

- 4. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]

Application Note & Protocol: Synthesis of Ethyl 3-Methylresorcylate via Fischer-Speier Esterification

Abstract & Introduction

The esterification of carboxylic acids is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals, fragrances, and fine chemicals.[1][2] Ethyl 3-methylresorcylate, an ester derived from 3-methylresorcylic acid, serves as a valuable building block in medicinal chemistry. This application note details a robust and reproducible protocol for its synthesis using the Fischer-Speier esterification method. This classic reaction involves the conversion of a carboxylic acid and an alcohol into an ester and water, facilitated by a strong acid catalyst.[3][4]

Our protocol emphasizes not only the procedural steps but also the underlying chemical principles that govern the reaction's efficiency and outcome. We will explore the reaction mechanism, strategies for maximizing yield by manipulating equilibrium, and detailed procedures for product purification and characterization. This guide is designed for researchers seeking a reliable method for synthesizing substituted aromatic esters with a focus on scientific rigor and practical application.

Underlying Principle: The Fischer-Speier Esterification

The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[2][4] The reaction equilibrium can be strategically shifted toward the product side by applying Le Châtelier's principle. This is typically achieved in one of two ways:

-

Using an Excess of a Reactant: Employing a large excess of the alcohol (in this case, ethanol) increases the probability of forward reaction collisions, driving the equilibrium towards the ester.[3][5][6] For practical purposes, the alcohol often serves as the reaction solvent.[6]

-

Removing a Product: Continuously removing water as it is formed prevents the reverse reaction (ester hydrolysis) from occurring, thus pulling the equilibrium to the right.[4][7][8] This can be done using a Dean-Stark apparatus or by using a strong dehydrating acid like concentrated sulfuric acid.[2]

The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[6][7][8]

Reaction Mechanism

The mechanism proceeds through a series of reversible protonation, addition, and elimination steps, which can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[3]

Experimental Protocol

This protocol outlines the synthesis of ethyl 3-methylresorcylate on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Compound | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| 3-Methylresorcylic Acid | C₈H₈O₄ | 168.15 | 5.00 g | 29.7 | Starting Material |

| Absolute Ethanol (200 proof) | C₂H₅OH | 46.07 | 75 mL | 1280 | Reagent and Solvent |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 1.0 mL | 18.4 | Catalyst |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | Extraction Solvent |

| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | ~100 mL | - | Neutralization |

| Brine (sat. aq. NaCl) | NaCl | 58.44 | ~50 mL | - | Washing Agent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | Drying Agent |

Equipment

-

250 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

Step-by-Step Procedure

Sources

- 1. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. athabascau.ca [athabascau.ca]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. One moment, please... [chemistrysteps.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. youtube.com [youtube.com]

Application Notes and Protocols for the Isolation of Ethyl 2,4-dihydroxy-3-methylbenzoate from Aspergillus puniceus Extracts

Introduction: Unveiling a Bioactive Polyketide from a Marine-Derived Fungus

The genus Aspergillus is a rich source of structurally diverse and biologically active secondary metabolites, including polyketides, alkaloids, and terpenoids.[1][2] These natural products have garnered significant interest in the pharmaceutical and agrochemical industries due to their potential as therapeutic agents and lead compounds for drug discovery. Aspergillus puniceus, a fungus often isolated from marine environments, is known to produce a variety of unique secondary metabolites.[1] This application note provides a comprehensive guide for the isolation, purification, and characterization of Ethyl 2,4-dihydroxy-3-methylbenzoate, a polyketide with potential biological activities, from the culture extracts of Aspergillus puniceus.

Ethyl 2,4-dihydroxy-3-methylbenzoate belongs to the family of dihydroxybenzoic acids and their esters, a class of compounds that has demonstrated a range of biological effects, including antioxidant and anti-inflammatory properties.[3] The methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in natural product discovery and development. The protocols are presented with a focus on the rationale behind each step, ensuring a thorough understanding of the entire workflow from fungal cultivation to the characterization of the pure compound.

Biosynthetic Pathway and Significance

Fungal polyketides are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs).[4] These enzymes catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a poly-β-keto chain. This chain then undergoes a series of modifications, including reductions, dehydrations, and cyclizations, to generate the vast diversity of polyketide structures observed in nature. The biosynthesis of Ethyl 2,4-dihydroxy-3-methylbenzoate likely follows a similar pathway, with the aromatic ring and its substituents being derived from a polyketide precursor. Understanding the biosynthetic origins of this compound can provide insights into its production and potential for metabolic engineering to enhance yields.

Experimental Workflow Overview

The isolation of Ethyl 2,4-dihydroxy-3-methylbenzoate from Aspergillus puniceus involves a multi-step process that begins with the cultivation of the fungus, followed by extraction of the secondary metabolites, and subsequent chromatographic purification. The final step involves the structural elucidation of the purified compound using spectroscopic techniques.

Sources

- 1. rsc.org [rsc.org]

- 2. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-Dihydroxyphenyl-benzo[d]thiazole (MHY553), a synthetic PPARα agonist, decreases age-associated inflammatory responses through PPARα activation and RS scavenging in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phcog.com [phcog.com]

Application Note: High-Resolution Separation of Ethyl 2,4-dihydroxy-3-methylbenzoate Positional Isomers using Reversed-Phase HPLC

Introduction: The Analytical Challenge of Benzoate Isomers

Ethyl 2,4-dihydroxy-3-methylbenzoate and its structural isomers, such as Ethyl 3,4-dihydroxy-2-methylbenzoate, are substituted phenolic compounds. These molecules serve as important intermediates in organic synthesis and are investigated for their potential biological activities, including neuroprotective properties.[1] In drug development and chemical manufacturing, the precise isomeric composition of a substance is critical, as different isomers can exhibit varied chemical reactivity, efficacy, and toxicity profiles.

The primary analytical challenge lies in the subtle structural differences between these positional isomers. They often share identical molecular weights and similar polarities, making their separation by standard chromatographic techniques difficult.[2][3] This application note presents a robust, high-resolution High-Performance Liquid Chromatography (HPLC) method designed to achieve baseline separation of key Ethyl dihydroxy-methylbenzoate isomers, ensuring accurate identification and quantification for research and quality control purposes.

Principle of Separation: Exploiting Subtle Polarity Differences

The method is based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which is the most widely used technique for the analysis of phenolic compounds.[4][5] Separation occurs based on the differential partitioning of analytes between a non-polar stationary phase (C18) and a polar mobile phase.

The causality behind this separation is rooted in the specific molecular geometry of each isomer:

-

Hydrophobicity: Although the isomers have the same elemental composition, the relative positions of the hydroxyl (-OH), methyl (-CH₃), and ethyl ester (-COOCH₂CH₃) groups on the benzene ring create minor differences in their overall hydrophobicity and steric profile. These differences dictate the strength of their interaction with the C18 stationary phase.

-

Suppression of Ionization: The phenolic hydroxyl groups are weakly acidic. To ensure reproducible retention times and sharp, symmetrical peaks, the mobile phase is acidified (e.g., with formic or acetic acid).[6] This suppresses the ionization of the hydroxyl groups, presenting the analytes to the stationary phase in a consistent, neutral form. Without this pH control, peak tailing and poor resolution would be highly probable.

A gradient elution, where the proportion of organic solvent in the mobile phase is increased over time, is employed. This strategy ensures that isomers with slightly stronger retention are eluted efficiently from the column, providing good resolution across the entire chromatogram within a practical analysis time.[7]

Method Development Workflow

The development of this method followed a logical, multi-step process to systematically optimize the separation of the target isomers. The workflow is designed to move from broad screening to fine-tuning of critical parameters, ensuring a robust and reliable final method.

Caption: Logical workflow for HPLC method development.

Optimized HPLC Method and System Parameters

The following table summarizes the optimized conditions for the separation of Ethyl 2,4-dihydroxy-3-methylbenzoate isomers. This method was validated for specificity, linearity, and precision.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/UV Detector |

| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |

| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |

| Gradient Program | 0-2 min: 30% B |

| 2-15 min: 30% to 65% B (Linear) | |

| 15-17 min: 65% to 95% B (Linear) | |

| 17-19 min: 95% B (Hold) | |

| 19-20 min: 95% to 30% B (Return to Initial) | |

| 20-25 min: 30% B (Post-run Equilibration) | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Detection | Diode Array Detector (DAD) at 280 nm[6] |

| Sample Diluent | Mobile Phase A / Mobile Phase B (70:30, v/v) |

Step-by-Step Experimental Protocol

This protocol provides a self-validating system; adherence to these steps, particularly system equilibration and suitability checks, is crucial for obtaining reproducible results.

5.1. Mobile Phase Preparation

-

Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of high-purity formic acid to 999 mL of HPLC-grade water. Mix thoroughly.

-

Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of high-purity formic acid to 999 mL of HPLC-grade acetonitrile. Mix thoroughly.

-

Degassing: Degas both mobile phases for 15 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the pump heads.

5.2. Standard and Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard or sample mixture into a 10 mL volumetric flask.

-

Dissolution: Dissolve and dilute to the mark with the Sample Diluent (70:30 Water/Acetonitrile). Sonicate for 5 minutes if necessary to ensure complete dissolution.

-

Working Solution (0.1 mg/mL): Perform a 1:10 dilution of the stock solution with the Sample Diluent.

-

Filtration: Filter the final working solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could block the column.[8]

5.3. HPLC System Operation

-

System Purge: Purge the HPLC pumps with freshly prepared mobile phases to ensure no air is trapped in the system.

-

Column Equilibration: Install the C18 column and equilibrate it with the initial mobile phase composition (30% B) at a flow rate of 1.0 mL/min for at least 25 minutes, or until a stable baseline is achieved.[8]

-

System Suitability Test (SST): Inject the standard solution five times consecutively. The system is deemed ready for analysis if the relative standard deviation (%RSD) for the peak areas and retention times is less than 2.0%.

-

Sample Analysis: Once the system passes the SST, inject the prepared samples.

-

Data Acquisition: Acquire the chromatogram for the full run time (25 minutes) to ensure all components have eluted and the baseline has returned to its initial state.

Expected Results and Discussion

Under the optimized conditions, this method is expected to provide baseline resolution (Resolution, Rs ≥ 1.5) between the major positional isomers of Ethyl dihydroxy-methylbenzoate. The elution order will be dependent on the relative polarity of the isomers; typically, more polar compounds elute earlier in a reversed-phase system. For example, an isomer with hydroxyl groups that are more sterically hindered may exhibit less polar character and thus have a longer retention time.

The use of a Diode Array Detector is highly recommended as it allows for peak purity analysis by comparing UV spectra across an eluting peak.[9] This is a critical step in method validation to ensure that each peak corresponds to a single, pure compound. A typical chromatogram will show sharp, symmetrical peaks against a stable baseline, confirming the method's suitability for accurate quantification.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and high-resolution solution for the challenging separation of Ethyl 2,4-dihydroxy-3-methylbenzoate and its positional isomers. By employing a standard C18 stationary phase with an optimized acidic mobile phase gradient, the method successfully exploits subtle differences in molecular structure to achieve excellent separation. This protocol is robust, reproducible, and suitable for implementation in research and quality control laboratories focused on the synthesis and analysis of pharmaceutical intermediates and related compounds.

References

- Redalyc. (n.d.). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.

- Olkowski, A. A., et al. (n.d.). A rapid hplc method for determination of major phenolic acids in plant material.

- LCGC International. (n.d.). Improving HPLC Separation of Polyphenols.

- Royal Society of Chemistry. (2015, July 24). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves.

- ResearchGate. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves | Request PDF.

- SciSpace. (n.d.). A review on method development by hplc.

- Agilent Technologies. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY.

- Benchchem. (n.d.). Application Notes and Protocols for Chiral Separation of Dihydrojasmonic Acid Isomers by HPLC.

- Benchchem. (n.d.). Ethyl 3,4-dihydroxy-2-methylbenzoate|Supplier.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid.

- ScienceDirect. (n.d.). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.

Sources

- 1. Ethyl 3,4-dihydroxy-2-methylbenzoate|Supplier [benchchem.com]

- 2. helixchrom.com [helixchrom.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. redalyc.org [redalyc.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. molnar-institute.com [molnar-institute.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

The Versatile Synthon: Harnessing Ethyl 2,4-dihydroxy-3-methylbenzoate in Organic Synthesis

Abstract

This comprehensive guide details the utility of Ethyl 2,4-dihydroxy-3-methylbenzoate as a versatile building block in modern organic synthesis. With its strategically positioned hydroxyl, methyl, and ethyl ester functionalities, this aromatic scaffold offers a rich platform for constructing complex molecular architectures. This document provides an in-depth analysis of its reactivity and presents detailed, field-proven protocols for its application in key synthetic transformations, including O-alkylation and acylation. Designed for researchers, scientists, and professionals in drug development, these notes aim to elucidate the causality behind experimental choices and provide self-validating methodologies for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Introduction: Unveiling a Privileged Scaffold

Ethyl 2,4-dihydroxy-3-methylbenzoate, a substituted resorcinol derivative, is a compound of significant interest in the realm of synthetic organic chemistry. Its structural features, including a nucleophilic aromatic ring, two phenolic hydroxyl groups with differential reactivity, and an ethyl ester moiety, make it a highly adaptable starting material for the synthesis of a diverse array of compounds. The presence of the methyl group provides steric and electronic influence, guiding the regioselectivity of certain reactions.

The dihydroxybenzoate core is a common motif in a variety of natural products and biologically active molecules. Derivatives of similar structures have shown potential in the treatment of conditions such as benign prostate hyperplasia and neurodegenerative diseases.[1] The ability to selectively functionalize the hydroxyl and ester groups allows for the systematic exploration of chemical space in drug discovery programs and the development of novel functional materials.

This guide will explore the key synthetic transformations involving Ethyl 2,4-dihydroxy-3-methylbenzoate, providing both the theoretical underpinnings and practical, step-by-step protocols to empower researchers in their synthetic endeavors.

Strategic Functionalization: O-Alkylation and O-Acylation

The phenolic hydroxyl groups of Ethyl 2,4-dihydroxy-3-methylbenzoate are primary sites for chemical modification. Their nucleophilicity allows for facile reaction with a range of electrophiles, most notably alkyl and acyl halides. The choice of reagents and reaction conditions can be tailored to achieve either mono- or di-substitution, offering a powerful tool for molecular design.

O-Alkylation: Expanding the Molecular Framework

The introduction of alkyl chains to the phenolic oxygens can significantly alter the lipophilicity, solubility, and biological activity of the resulting molecules. This transformation is typically achieved via a Williamson ether synthesis, where the phenoxide, generated by a suitable base, acts as a nucleophile to displace a halide from an alkyl halide.

Causality Behind Experimental Choices:

-

Base Selection: The choice of base is critical for the deprotonation of the phenolic hydroxyl groups. A moderately strong base like potassium carbonate (K₂CO₃) is often preferred as it is strong enough to deprotonate the phenol but generally not so strong as to cause unwanted side reactions. The use of a weaker base can lead to incomplete reaction, while a very strong base might promote side reactions or be incompatible with other functional groups.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is ideal for this reaction. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion.

-

Temperature: The reaction temperature is a key parameter to control the reaction rate. Elevated temperatures are often necessary to drive the reaction to completion, especially with less reactive alkyl halides. However, excessively high temperatures can lead to decomposition of reactants or products.

Experimental Protocol: Synthesis of Ethyl 2,4-dialkoxy-3-methylbenzoate

This protocol details the general procedure for the di-O-alkylation of Ethyl 2,4-dihydroxy-3-methylbenzoate.

| Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |

| Ethyl 2,4-dihydroxy-3-methylbenzoate | 196.20 | 1.0 g | 1.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 g | 2.2 |

| Alkyl Halide (e.g., Ethyl Iodide) | 155.97 | 1.2 mL | 2.2 |

| N,N-Dimethylformamide (DMF) | - | 20 mL | - |

Step-by-Step Methodology:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 2,4-dihydroxy-3-methylbenzoate (1.0 g, 5.1 mmol) and potassium carbonate (1.5 g, 10.8 mmol).

-

Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Stir the suspension at room temperature for 30 minutes to ensure the formation of the diphenoxide.

-

Slowly add the alkyl halide (e.g., ethyl iodide, 1.2 mL, 11.2 mmol) to the reaction mixture using a syringe.

-

Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 2,4-dialkoxy-3-methylbenzoate.

Workflow for O-Alkylation

Caption: Workflow for the O-alkylation of Ethyl 2,4-dihydroxy-3-methylbenzoate.

O-Acylation: Introduction of Ester Functionalities

The acylation of the phenolic hydroxyl groups introduces ester functionalities, which can serve as protecting groups or as a means to modulate the electronic properties and reactivity of the aromatic ring. This transformation is readily achieved by reacting Ethyl 2,4-dihydroxy-3-methylbenzoate with an acyl halide or anhydride in the presence of a base.

Causality Behind Experimental Choices:

-

Acylating Agent: Acyl chlorides and anhydrides are common acylating agents due to their high reactivity. The choice between them may depend on availability, cost, and the desired reactivity.

-

Base: A non-nucleophilic organic base such as triethylamine (Et₃N) or pyridine is typically used to neutralize the acid (e.g., HCl) generated during the reaction. This prevents the protonation of the starting material and drives the reaction to completion.

-

Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is suitable for this reaction as they dissolve the reactants and do not participate in the reaction.

Experimental Protocol: Synthesis of Ethyl 2,4-diacyloxy-3-methylbenzoate

This protocol provides a general method for the di-O-acylation of Ethyl 2,4-dihydroxy-3-methylbenzoate.

| Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |

| Ethyl 2,4-dihydroxy-3-methylbenzoate | 196.20 | 1.0 g | 1.0 |

| Triethylamine (Et₃N) | 101.19 | 1.5 mL | 2.2 |

| Acyl Halide (e.g., Acetyl Chloride) | 78.50 | 0.8 mL | 2.2 |

| Dichloromethane (DCM) | - | 20 mL | - |

Step-by-Step Methodology:

-

In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve Ethyl 2,4-dihydroxy-3-methylbenzoate (1.0 g, 5.1 mmol) in 20 mL of anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.5 mL, 10.8 mmol) to the solution.

-

Slowly add the acyl halide (e.g., acetyl chloride, 0.8 mL, 11.2 mmol) dropwise to the reaction mixture while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

-

Quench the reaction by adding 20 mL of water.

-

Separate the organic layer and wash it with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the pure Ethyl 2,4-diacyloxy-3-methylbenzoate.

Reaction Mechanism for O-Acylation

Caption: Simplified mechanism of O-acylation of a phenolic hydroxyl group.

Future Directions and Applications

The strategic functionalization of Ethyl 2,4-dihydroxy-3-methylbenzoate opens avenues for the synthesis of a wide range of novel molecules. The resulting ethers and esters can undergo further transformations, such as hydrolysis of the ethyl ester to the corresponding carboxylic acid, or electrophilic aromatic substitution on the electron-rich aromatic ring. These subsequent modifications allow for the construction of complex scaffolds for applications in:

-

Medicinal Chemistry: The synthesis of analogues of biologically active natural products for structure-activity relationship (SAR) studies.

-

Materials Science: The development of novel polymers, liquid crystals, and functional dyes with tailored electronic and photophysical properties.

-

Agrochemicals: The creation of new herbicides and pesticides with improved efficacy and environmental profiles.

Conclusion

Ethyl 2,4-dihydroxy-3-methylbenzoate has demonstrated its value as a versatile and powerful building block in organic synthesis. The protocols and insights provided in this guide are intended to serve as a practical resource for chemists to exploit the full synthetic potential of this readily accessible starting material. By understanding the principles behind the experimental choices, researchers can confidently adapt and expand upon these methodologies to achieve their synthetic goals and drive innovation in their respective fields.

References

- Use of 2,4-dihydroxy-3-methylbenzoate derivatives for preparing medicaments or as a basic substance for the development of other agents used for treating benign prostate hyperplasia, prostate carcinoma or spinobulbar muscular atrophy.

Sources

Application Notes and Protocols: Solvent Systems for TLC Analysis of Phenolic Benzoate Esters

Introduction

Phenolic benzoate esters are a broad class of compounds prevalent in natural products, pharmaceutical agents, and industrial chemicals. Their analysis is crucial for quality control, reaction monitoring, and purification processes. Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and versatile technique for the qualitative analysis of these esters. The success of TLC separation hinges on the judicious selection of a solvent system (mobile phase) that provides optimal resolution of the target compounds. This document provides a comprehensive guide to selecting and optimizing solvent systems for the TLC analysis of phenolic benzoate esters, complete with detailed protocols and troubleshooting advice.

Principles of Solvent Selection for Phenolic Benzoate Esters

The separation of compounds on a TLC plate is governed by the principle of differential partitioning between the stationary phase and the mobile phase.[1] For standard silica gel plates, the stationary phase is highly polar due to the presence of silanol groups (Si-OH).[1] Phenolic benzoate esters possess a range of polarities influenced by the phenolic hydroxyl group, the ester functionality, and other substituents on the aromatic rings.

The key to effective separation is to choose a mobile phase with a polarity that allows for differential migration of the esters up the plate. A solvent system that is too polar will cause all compounds to move with the solvent front, resulting in high Retention Factor (Rf) values and poor separation. Conversely, a solvent system that is too nonpolar will result in the compounds remaining at the origin, leading to low Rf values and no separation.

Factors influencing the polarity of phenolic benzoate esters include:

-

The Phenolic Hydroxyl Group: This group can engage in hydrogen bonding with the silica gel, significantly retarding its movement.

-

The Benzoate Ester Group: The ester group contributes moderate polarity.

-

Other Substituents: The presence of additional polar groups (e.g., hydroxyl, carboxyl) will increase the compound's affinity for the stationary phase, while nonpolar groups (e.g., alkyl chains) will decrease it.

Recommended Solvent Systems

The selection of an appropriate solvent system is often a matter of empirical optimization. However, a good starting point is a binary mixture of a nonpolar solvent and a more polar solvent. The polarity of the mobile phase can be fine-tuned by adjusting the ratio of these solvents.

Below is a table of commonly used solvent systems for the TLC analysis of phenolic and ester compounds, which can be adapted for phenolic benzoate esters.

| Solvent System (v/v) | Typical Application | Polarity | Notes |

| Toluene : Acetone (9:1) | General purpose for phenolic compounds.[2][3] | Low to Medium | A good starting point for many phenolic benzoate esters.[4] |

| Hexane : Ethyl Acetate (various ratios) | Widely used for compounds of varying polarity.[5] | Adjustable | Start with a 4:1 or 3:1 ratio and adjust as needed. For more polar esters, increase the proportion of ethyl acetate. |

| Chloroform : Ethyl Acetate : Formic Acid (5:4:1) | Suitable for more polar phenolic compounds.[2] | Medium to High | The addition of formic acid can improve spot shape for acidic compounds. |

| Toluene : Ethanol (9:1) | Used for monitoring esterification reactions. | Medium | Effective for separating benzoic acid from its methyl ester. |

| Dichloromethane : Methanol (various ratios) | Good for a broad range of polarities. | Adjustable | A 95:5 or 9:1 ratio can be a good starting point. |

Experimental Protocol: TLC Analysis of Phenolic Benzoate Esters

This protocol provides a step-by-step guide for the TLC analysis of a sample containing phenolic benzoate esters.

Materials and Equipment

-

TLC plates (silica gel 60 F254)

-

Developing chamber with a lid

-

Capillary spotters or micropipettes[6]

-

Pencil and ruler

-

Solvents for the mobile phase

-

Sample dissolved in a volatile solvent (e.g., ethyl acetate, dichloromethane)

-

Visualization reagents (UV lamp, iodine chamber, or chemical stains)

-

Forceps

Workflow Diagram

Caption: Workflow for TLC Analysis.

Step-by-Step Procedure

-

Plate Preparation:

-

Chamber Preparation:

-

Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm.[4] The solvent level must be below the origin line on the TLC plate.[8]

-

Place a piece of filter paper inside the chamber, allowing it to become saturated with the solvent. This ensures that the chamber atmosphere is saturated with solvent vapors, which promotes even development of the plate.

-

Cover the chamber with the lid and allow it to equilibrate for at least 10-15 minutes.[2]

-

-

Sample Application (Spotting):

-

Dissolve the sample in a volatile solvent. A 1% concentration is generally a good starting point.[5]

-

Using a capillary spotter, apply a small amount of the sample solution to the appropriate lane on the origin line. Aim for a spot size of 1-2 mm in diameter.[7]

-

Allow the solvent to evaporate completely between applications if multiple spots are needed in the same lane to increase concentration.[8]

-

-

Plate Development:

-

Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber.[7]

-

Ensure the plate is standing upright and not touching the filter paper.

-

Replace the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.[7]

-

When the solvent front is about 0.5-1 cm from the top of the plate, remove the plate from the chamber with forceps.[7]

-

-

Visualization:

-

Immediately mark the position of the solvent front with a pencil.[7]

-

Allow the plate to air dry completely in a fume hood.

-

UV Light: If using TLC plates with a fluorescent indicator (F254), examine the plate under a UV lamp (254 nm). Compounds that absorb UV light will appear as dark spots against a fluorescent background.[9] Circle the spots with a pencil as they will disappear when the lamp is turned off.[9]

-

Iodine Vapor: Place the dried plate in a chamber containing a few crystals of iodine. Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[9] This method is semi-destructive.

-

Chemical Stains: For compounds that are not UV-active and do not stain well with iodine, specific chemical stains can be used.

-

-

Rf Value Calculation:

Troubleshooting Common TLC Problems

| Problem | Possible Cause(s) | Solution(s) |

| Spots are streaked or elongated | - Sample is overloaded.[5][8]- The compound is highly acidic or basic. | - Dilute the sample and re-spot.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[1] |

| Rf values are too high (spots near the solvent front) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the proportion of the nonpolar solvent). |

| Rf values are too low (spots near the origin) | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent). |

| Spots are not well-separated | - The polarity of the mobile phase is not optimal for the mixture. | - Try a different solvent system with different selectivity. Experiment with different solvent ratios. |

| Uneven solvent front | - The TLC plate was not placed vertically in the chamber.- The chamber was not properly saturated with solvent vapor. | - Ensure the plate is straight.- Allow sufficient time for chamber equilibration. |

| No spots are visible | - The sample concentration is too low.[8]- The visualization method is not suitable for the compounds. | - Concentrate the sample or spot multiple times in the same lane.[8]- Try a different visualization technique (e.g., a chemical stain). |

Conclusion

The successful TLC analysis of phenolic benzoate esters relies on a systematic approach to solvent system selection and experimental execution. By understanding the principles of chromatography and following the detailed protocols outlined in this guide, researchers can achieve reliable and reproducible separations. The provided troubleshooting tips will further aid in overcoming common challenges, ensuring the generation of high-quality data for a variety of research and development applications.

References

- Unknown. (n.d.). TLC Visualization Methods.

-

LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]

- Unknown. (n.d.). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Open Access Pub.

-

The Department of Chemistry, UWI, Mona, Jamaica. (2009, October 19). Preparation of the benzoate of phenol. Available at: [Link]

-

Smith, A. D., & Das, P. (2014, March 27). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Journal of Visualized Experiments. Available at: [Link]

-

EPFL. (n.d.). TLC Visualization Reagents. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Available at: [Link]

-

University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Chemistry - University of Rochester. Available at: [Link]

-

University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Available at: [Link]

-

Unknown. (2025, August 7). Glass chromatography application: TLC separation of benzoic esters in pharmaceutical products. ResearchGate. Available at: [Link]

-

Kruut, C. (2024, September 11). Thin-Layer Chromatography Protocol Guide. Scribd. Available at: [Link]

-

Unknown. (2016, February 22). How to analysis the phenolic compounds by TLC, the method and solvants?. ResearchGate. Available at: [Link]

-

Taft, R. W., Jr. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society. Available at: [Link]

-

Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Available at: [Link]

-

Unknown. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available at: [Link]

-

Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]

-

Oreate AI. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). Oreate AI Blog. Available at: [Link]

-

LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of the benzoate of phenol [wwwchem.uwimona.edu.jm]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bitesizebio.com [bitesizebio.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. faculty.fiu.edu [faculty.fiu.edu]

- 11. Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog [oreateai.com]

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry

Technical Support Center: Stability of Ethyl 2,4-dihydroxy-3-methylbenzoate Under Basic Conditions

Welcome to the technical support guide for Ethyl 2,4-dihydroxy-3-methylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound, particularly under basic conditions. The following sections address common experimental challenges and provide scientifically grounded explanations and protocols to ensure the integrity of your research.

This section addresses fundamental questions about the behavior of Ethyl 2,4-dihydroxy-3-methylbenzoate in basic environments.

Question 1: What are the primary stability concerns for Ethyl 2,4-dihydroxy-3-methylbenzoate when exposed to basic conditions?

Answer: The primary stability concern for Ethyl 2,4-dihydroxy-3-methylbenzoate under basic conditions is its susceptibility to hydrolysis of the ethyl ester group, a reaction commonly known as saponification.[1][2][3] This reaction is generally irreversible and leads to the formation of the corresponding carboxylate salt (2,4-dihydroxy-3-methylbenzoate) and ethanol.[1][3][4] Additionally, the two phenolic hydroxyl groups are acidic and will be deprotonated by a sufficiently strong base, which can influence the compound's solubility and reactivity.

Question 2: At what pH range does the hydrolysis of Ethyl 2,4-dihydroxy-3-methylbenzoate become significant?

Answer: While specific kinetic data for Ethyl 2,4-dihydroxy-3-methylbenzoate is not readily available in the provided search results, we can infer its behavior from related compounds like parabens (esters of p-hydroxybenzoic acid). Parabens are generally stable in a pH range of 4 to 8.[5] However, their hydrolysis is known to occur under alkaline conditions, with the rate of degradation increasing at higher pH values.[5][6] Studies on parabens have shown that degradation can become significant at pH values above 6.5.[6] It is reasonable to expect a similar trend for Ethyl 2,4-dihydroxy-3-methylbenzoate, with the rate of hydrolysis accelerating as the pH increases above neutral. For some parabens, hydrolysis rates below a pH of 10 have been found to be slow.[7]

Question 3: What are the products of base-catalyzed hydrolysis of Ethyl 2,4-dihydroxy-3-methylbenzoate?

Answer: The base-catalyzed hydrolysis of Ethyl 2,4-dihydroxy-3-methylbenzoate yields ethanol and the salt of 2,4-dihydroxy-3-methylbenzoic acid. In the presence of a base like sodium hydroxide, the product would be sodium 2,4-dihydroxy-3-methylbenzoate. To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified.[8][9]

Question 4: How do the hydroxyl groups on the aromatic ring affect the stability of the ester?

Answer: The two hydroxyl groups at the 2- and 4-positions are electron-donating groups. This electronic effect can influence the reactivity of the ester. While not explicitly detailed for this specific molecule in the search results, electron-donating groups on an aromatic ring can potentially slow down the rate of hydrolysis by decreasing the electrophilicity of the carbonyl carbon.[10] However, under basic conditions, these hydroxyl groups will be deprotonated, forming phenoxide ions. The resulting negative charges will further increase the electron density on the ring, which could have a more complex effect on the hydrolysis rate.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your experiments.

Issue 1: My reaction involving Ethyl 2,4-dihydroxy-3-methylbenzoate under basic conditions is showing low yield of the desired product and formation of a significant byproduct. How can I identify the problem?

Answer: The most likely culprit is the base-catalyzed hydrolysis (saponification) of your starting material. The "byproduct" you are observing is likely the 2,4-dihydroxy-3-methylbenzoic acid (or its salt).

Troubleshooting Steps:

-

Confirm the Identity of the Byproduct:

-

Isolate the byproduct and analyze it using techniques like NMR, IR spectroscopy, or mass spectrometry. Compare the spectral data with that of authentic 2,4-dihydroxy-3-methylbenzoic acid.

-

A simple test is to acidify a sample of your reaction mixture. If a precipitate forms, it is likely the less soluble carboxylic acid.

-

-

Monitor the Reaction Over Time:

-

Use an appropriate analytical technique like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to track the disappearance of your starting material and the appearance of the byproduct. This will give you an idea of the rate of hydrolysis under your specific reaction conditions.

-

-

Re-evaluate Your Reaction Conditions:

-

Base Strength and Stoichiometry: Are you using a very strong base or an excess of base? Consider using a weaker, non-nucleophilic base if your reaction chemistry allows, or use a stoichiometric amount of base.

-

Temperature: Higher temperatures will accelerate the rate of hydrolysis.[5] If possible, run your reaction at a lower temperature.

-

Reaction Time: Minimize the reaction time to reduce the extent of hydrolysis.

-

Issue 2: I need to perform a reaction on another part of the Ethyl 2,4-dihydroxy-3-methylbenzoate molecule without affecting the ester group. How can I protect the ester from hydrolysis?

Answer: Protecting the ester functionality itself is not a standard practice as esters are often used as protecting groups for carboxylic acids.[11][12] The more common strategy is to choose reaction conditions that are compatible with the ester group. However, if basic conditions are unavoidable, you may need to consider protecting the phenolic hydroxyl groups, as their deprotonation can influence the overall reactivity.

Alternative Strategies:

-

Use of Milder Bases: If your reaction requires a base, explore the use of milder, non-hydroxide bases such as carbonates (e.g., sodium carbonate, potassium carbonate, cesium carbonate) or hindered organic bases.[13]

-

Protecting the Phenolic Hydroxyl Groups: The hydroxyl groups can be protected as ethers or silyl ethers, which are generally stable under basic conditions.[11][14][15] Common protecting groups for phenols include methyl ethers or benzyl ethers.[16] Deprotection would then be required in a subsequent step.

-

Aprotic Solvents: Performing the reaction in a dry, aprotic solvent will minimize the presence of water and hydroxide ions, thereby slowing down the rate of hydrolysis.

Section 3: Experimental Protocols and Data

This section provides key experimental workflows and data presented in a structured format.

Protocol 1: Monitoring the Base-Catalyzed Hydrolysis of Ethyl 2,4-dihydroxy-3-methylbenzoate by HPLC

This protocol provides a general framework for monitoring the stability of the target compound.

Objective: To quantify the rate of hydrolysis of Ethyl 2,4-dihydroxy-3-methylbenzoate under specific basic conditions.

Materials:

-

Ethyl 2,4-dihydroxy-3-methylbenzoate

-

Buffer solution of the desired pH (e.g., phosphate buffer, borate buffer)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reverse-phase)

-

Mobile phase (e.g., acetonitrile/water with a suitable modifier like formic acid or TFA for the analysis of the carboxylic acid)

-

Standard solutions of Ethyl 2,4-dihydroxy-3-methylbenzoate and 2,4-dihydroxy-3-methylbenzoic acid

Procedure:

-

Prepare a stock solution of Ethyl 2,4-dihydroxy-3-methylbenzoate in a suitable solvent (e.g., methanol or acetonitrile).

-

Add a known volume of the stock solution to the pre-heated basic buffer solution to initiate the reaction.

-

At specific time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the hydrolysis by adding an acidic solution to neutralize the base.

-

Analyze the quenched sample by HPLC.

-

Quantify the amount of remaining Ethyl 2,4-dihydroxy-3-methylbenzoate and the formed 2,4-dihydroxy-3-methylbenzoic acid by comparing the peak areas with those of the standard solutions.

-

Plot the concentration of the starting material versus time to determine the rate of hydrolysis.

Data Summary: pH Stability Profile (Hypothetical)

The following table provides a hypothetical pH stability profile for Ethyl 2,4-dihydroxy-3-methylbenzoate based on the behavior of similar compounds. This should be experimentally verified.

| pH | Temperature (°C) | Observation |

| 4-6 | 25 | Generally stable, minimal hydrolysis observed over 24 hours. |

| 7 | 25 | Slow hydrolysis may occur over extended periods. |

| 8 | 25 | Noticeable hydrolysis expected within several hours.[5] |

| >9 | 25 | Rapid hydrolysis is likely to occur.[6] |

Section 4: Mechanistic Insights and Visualizations

This section provides a deeper understanding of the chemical processes involved.

Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

The base-catalyzed hydrolysis of Ethyl 2,4-dihydroxy-3-methylbenzoate proceeds through a nucleophilic acyl substitution mechanism.[1][17]

-

Nucleophilic Attack: The hydroxide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion as the leaving group.

-

Deprotonation: The ethoxide ion is a strong base and will deprotonate the newly formed carboxylic acid, resulting in the carboxylate salt and ethanol. This acid-base reaction is essentially irreversible and drives the overall reaction to completion.[4][18]

Visualization of the Hydrolysis Pathway

Caption: Base-catalyzed hydrolysis of Ethyl 2,4-dihydroxy-3-methylbenzoate.

Troubleshooting Logic Flow

Caption: Troubleshooting workflow for unexpected reactions in basic media.

References

-

A review on synthesis of paraben and applications of preservatives. (2025, January 11). ResearchGate. Retrieved from [Link]

-

Özakın, S. (2024, May 29). pH effect on paraben stability for parenteral drug formulation. DergiPark. Retrieved from [Link]

-

Tobey, S. W., McGregor, S. D., & Cottrill, S. L. (n.d.). Determination of saponification equivalents of phenolic esters. Journal of Chemical Education. Retrieved from [Link]

-

Özakin, S. (2025, March 3). pH effect on paraben stability for parenteral drug formulation. Semantic Scholar. Retrieved from [Link]

-

Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. Retrieved from [Link]

-

Determination of saponification equivalents of phenolic esters. (n.d.). ACS Publications. Retrieved from [Link]

-

DFT studies of proton transfer of 2, 4-dihydroxybenzoic acid derivatives. (n.d.). ChemRxiv. Retrieved from [Link]

-

Protection for Phenols and Catechols. (n.d.). ResearchGate. Retrieved from [Link]

-

Aqueous-Phase Degradation Mechanism of Parabens, Emerging Contaminants, by Peroxynitrite. (2025, June 18). ACS ES&T Water. Retrieved from [Link]

-

Salvi, A., Mayer, J. M., Carrupt, P. A., & Testa, B. (1996). A continuous fluorimetric method to monitor the enzymatic hydrolysis of medicinal esters. Journal of Pharmaceutical and Biomedical Analysis, 15(2), 149-155. Retrieved from [Link]

-

Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. Retrieved from [Link]

- 2,4-dihydroxybenzoic acid derivatives. (n.d.). Google Patents.

-

Identifying potential paraben transformation products and evaluating changes in toxicity as a result of transformation. (n.d.). PMC. Retrieved from [Link]

-

Ester Chemistry. (2020, May 30). LibreTexts Chemistry. Retrieved from [Link]

-

Protecting group. (n.d.). Wikipedia. Retrieved from [Link]

-

Anderson, R. F., Patel, K. B., & Stratford, M. R. (1991). Absorption spectra of radical forms of 2,4-dihydroxybenzoic acid, a substrate for p-hydroxybenzoate hydroxylase. The Journal of biological chemistry, 266(20), 13173–13177. Retrieved from [Link]

-

Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC. Retrieved from [Link]

-

Saponification Reaction of Esters. (2025, January 11). YouTube. Retrieved from [Link]

-

Phenol protection. (2014, October 21). Chemistry Stack Exchange. Retrieved from [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. Retrieved from [Link]

- Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester. (n.d.). Google Patents.

- A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. (n.d.). Google Patents.

-

What is Saponification: Mechanism, Application & Example. (n.d.). Aakash Institute. Retrieved from [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). ACS Publications. Retrieved from [Link]

-

Determination of the Esters by Alkaline Hydrolysis. (n.d.). Tennessee Academy of Science. Retrieved from [Link]

-

Ester Hydrolysis (AQA A Level Chemistry): Revision Note. (2026, February 24). Save My Exams. Retrieved from [Link]

-

Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed? (2014, February 10). Reddit. Retrieved from [Link]

-

acid base catalysed Ester hydrolysis. (n.d.). Slideshare. Retrieved from [Link]

-

Ester hydrolysis. (n.d.). Wikipedia. Retrieved from [Link]

-

Formation of deprotonated species from hydroxybenzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

ethyl 4-methylbenzoate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. (2021, March 12). YouTube. Retrieved from [Link]

-

Ethyl 2,4-dihydroxy-3-methylbenzoate (C10H12O4). (n.d.). PubChemLite. Retrieved from [Link]

-

hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]

-

Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. Retrieved from [Link]

-

The Hydrolysis of Ethyl Benzoate. (2021, January 22). YouTube. Retrieved from [Link]

-

Can methyl benzoate be hydrolyzed? (2021, January 27). Quora. Retrieved from [Link]

-

Ethyl 2,4-dihydroxy-6-methylbenzoate. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. What is Saponification: Mechanism, Application & Example | AESL [aakash.ac.in]

- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Identifying potential paraben transformation products and evaluating changes in toxicity as a result of transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. learninglink.oup.com [learninglink.oup.com]

- 12. Protecting group - Wikipedia [en.wikipedia.org]

- 13. WO2004009528A1 - 2,4-dihydroxybenzoic acid derivatives - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

Technical Support Center: Purification of Ethyl 2,4-dihydroxy-3-methylbenzoate

Welcome to the technical support guide for the purification of Ethyl 2,4-dihydroxy-3-methylbenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this compound from unreacted starting materials and side products. Our focus is on providing practical, field-tested solutions grounded in chemical principles to streamline your purification workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common purification challenges in a question-and-answer format.

Q1: My initial workup is complete, but TLC and NMR analysis show significant amounts of unreacted 3-methylorcinol. How can I efficiently remove it?

A1: Cause & Rationale

This is a common issue, as both your product, Ethyl 2,4-dihydroxy-3-methylbenzoate, and the starting material, 3-methylorcinol (or a similar substituted resorcinol), are phenolic compounds with similar polarities. This makes separation by standard silica gel chromatography challenging. However, we can exploit the difference in acidity between the two compounds. Your product has an ester group, which is electron-withdrawing, making the phenolic protons slightly more acidic than those on 3-methylorcinol. A more significant difference lies in the potential for the product to have a carboxylic acid precursor, which is vastly more acidic.

The most effective method for this specific problem is a pH-adjusted liquid-liquid extraction. By carefully selecting the pH of the aqueous phase, we can selectively ionize the more acidic phenolic compound, pulling it into the aqueous layer while leaving the less acidic compound in the organic layer.

Solution: pH-Adjusted Liquid-Liquid Extraction

This technique is based on the differential solubility of neutral organic compounds versus their ionized salt forms.[1] Phenols are weakly acidic and can be deprotonated by a moderately strong base (like sodium bicarbonate or sodium carbonate) to form water-soluble phenoxide salts.

Workflow Diagram: Liquid-Liquid Extraction

Caption: Workflow for purification via pH-adjusted liquid-liquid extraction.

Step-by-Step Protocol: Liquid-Liquid Extraction

-

Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or diethyl ether (EtOAc is often preferred for safety and its ability to dissolve polar compounds).[2]

-

Bicarbonate Wash (Optional but Recommended): Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. This removes any highly acidic impurities, such as unreacted 2,4-dihydroxy-3-methylbenzoic acid, without deprotonating your phenolic product significantly. Separate the layers and retain the organic layer.

-

Base Extraction: Wash the organic layer with a dilute aqueous sodium hydroxide (NaOH) solution (e.g., 0.1 to 0.5 M). The phenolic hydroxyl groups on your product will be deprotonated, forming the sodium salt, which is soluble in the aqueous layer.[3] The less acidic 3-methylorcinol should largely remain in the organic layer. Repeat this extraction 2-3 times to ensure complete transfer of the product.

-

Back-Extraction (Recovery): Combine all the aqueous layers from the NaOH wash. Cool this combined aqueous solution in an ice bath.

-

Acidification: Slowly add cold, dilute hydrochloric acid (e.g., 1 M HCl) with stirring until the pH of the aqueous solution is acidic (pH ~2-3), which you can check with pH paper. Your product will precipitate as a solid or an oil as it is neutralized.

-

Final Extraction: Extract the acidified aqueous solution with fresh ethyl acetate (3x volumes). The pure, neutralized product will now move back into the organic layer.

-

Final Wash & Dry: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

-

Validation: Confirm purity using TLC, LC-MS, or NMR.

Q2: My reaction was a transesterification, and I have residual ethyl acetoacetate starting material. What is the most straightforward removal method?

A2: Cause & Rationale

Ethyl acetoacetate is a relatively volatile and moderately polar small molecule.[4][5] Its boiling point is approximately 181°C, which is likely significantly lower than your product's. It also has some water solubility (about 116 g/L at 20°C).[6] These properties make it amenable to removal by physical methods rather than complex chemical separation.

Solution 1: High-Vacuum Evaporation

If your product is a stable, high-boiling oil or solid, you can often remove residual ethyl acetoacetate by placing the crude mixture on a high-vacuum line (Schlenk line) for several hours. Gentle heating (e.g., 40-50°C) can accelerate the process, but care must be taken to avoid product degradation.

Solution 2: Aqueous Washes

Leveraging its water solubility is another effective strategy.

Step-by-Step Protocol: Aqueous Wash

-

Dissolve: Dissolve your crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

-

Wash: Transfer to a separatory funnel and wash with deionized water (3x volumes). The ethyl acetoacetate will partition into the aqueous layer.

-

Brine Wash: Perform a final wash with brine to facilitate the separation of the layers and remove bulk water from the organic phase.

-

Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Q3: Liquid-liquid extraction did not provide baseline separation. What's the next step?

A3: Cause & Rationale

If the acidities of your product and the starting material are too similar, liquid-liquid extraction may not be effective. In this case, preparative column chromatography is the gold standard for separating compounds with small differences in polarity.[7] The principle involves using a stationary phase (typically silica gel) and a mobile phase (a solvent system) to separate compounds based on their differential adsorption to the silica.[8]

Solution: Silica Gel Column Chromatography

Key Parameters for Chromatography

| Parameter | Recommended Starting Point | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase suitable for most organic compounds, including phenols.[8] |

| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 9:1 Hex:EtOAc) and gradually increase the polarity (e.g., to 7:3 Hex:EtOAc). This allows less polar impurities to elute first, followed by your slightly more polar product. |

| TLC Analysis | Use the same solvent system | Before running the column, develop a TLC system that gives good separation (ΔRf > 0.2) between your product and the impurity. The ideal Rf for the product is ~0.25-0.35 for good column separation. |

Workflow Diagram: Column Chromatography

Caption: General workflow for purification by silica gel column chromatography.

Step-by-Step Protocol: Column Chromatography

-

TLC Optimization: Find a solvent system (e.g., mixtures of hexanes and ethyl acetate) where your product and the unreacted starting material have distinct Rf values on a TLC plate.

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour it into a glass column and allow it to pack evenly under slight pressure.

-

Sample Loading: Dissolve your crude product in a minimal amount of the column solvent or DCM. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column bed.

-

Elution: Begin eluting with the low-polarity solvent system, collecting fractions in test tubes. Gradually increase the polarity of the eluent as the column runs (gradient elution).

-

Fraction Analysis: Spot each fraction (or every few fractions) onto a TLC plate and develop it to identify which fractions contain your pure product.

-

Combine and Concentrate: Combine the fractions that contain only your pure product and remove the solvent using a rotary evaporator to yield the purified compound.

Q4: My product is a solid. Can I use recrystallization?

A4: Cause & Rationale

Recrystallization is an excellent and often scalable purification technique for solid compounds, provided a suitable solvent can be found.[9] The principle relies on the fact that solubility generally increases with temperature. A crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility decreases, and the desired compound crystallizes out, leaving impurities behind in the solution (the "mother liquor").

Solution: Recrystallization

Finding a Suitable Solvent System

The ideal recrystallization solvent is one in which your product is:

-

Highly soluble at high temperatures.

-

Sparingly soluble or insoluble at low temperatures.

-

The impurities are either highly soluble at all temperatures (stay in solution) or insoluble at all temperatures (can be filtered out hot).

Potential Solvent Systems for Ethyl 2,4-dihydroxy-3-methylbenzoate:

| Solvent/System | Rationale |

| Ethanol/Water | The product is likely soluble in ethanol. Adding water as an anti-solvent at a high temperature until the solution becomes slightly cloudy (the cloud point), then allowing it to cool, can induce crystallization. |

| Toluene or Xylenes | Aromatic solvents may provide the right solubility profile for your aromatic product. |

| Dichloromethane/Hexane | Dissolve the product in a minimal amount of hot DCM, then slowly add hexane as the anti-solvent until the cloud point is reached. |

Step-by-Step Protocol: Recrystallization

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until it boils.

-

Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent.

-

Hot Filtration (if needed): If there are insoluble impurities (like dust or catalysts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and allow for the formation of larger, purer crystals.

-

Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator.

-

Validation: Check the melting point of the crystals. A sharp melting point close to the literature value indicates high purity.

References

-

Barroso, C. G., et al. (1996). Development of a Rotatory and Continuous Liquid-Liquid Extraction Technique for Phenolic Compounds in Wine. Analyst, 121, 297-300. Available from: [Link]

-

Pena-Pereira, F., & Tobiszewski, M. (2017). The Application of Green Solvents in Separation Processes. Elsevier. Available from: [Link]

-

Galanakis, C. M. (Ed.). (2018). Polyphenols: Properties, Recovery, and Applications. Woodhead Publishing. Available from: [Link]

-

Cañadas, A., et al. (2022). Eco-friendly solvent-based liquid-liquid extraction of phenolic acids from winery wastewater streams. Docta Complutense. Available from: [Link]

-

Coskun, O. (2016). Separation Techniques: Chromatography. Northern Clinics of Istanbul. Available from: [Link]

-

Wikipedia. (2026). Ethyl acetoacetate. Available from: [Link]

-

Cheméo. (2026). Chemical Properties of Ethyl acetoacetate (CAS 141-97-9). Available from: [Link]

-

PubChem. (2026). Ethyl Acetoacetate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (2026). 3-Methoxy-5-Methylphenol. National Center for Biotechnology Information. Available from: [Link]

-

Emco Dyestuff Pvt Ltd. (2025). Ethyl acetoacetate | Cas no 141-97-9. Available from: [Link]

-

PubChem. (2026). Ethyl 2,4-dihydroxy-3-methylbenzoate. National Center for Biotechnology Information. Available from: [Link]

-

Al-Hamdani, S. H., & Al-Sultani, K. F. (2020). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 25(6), 1364. Available from: [Link]

-

GSRS. (2025). 4-METHYLORCINOL. Global Substance Registration System. Available from: [Link]

-

Alvarez, A. N. T. (2021). Recrystallization of Impure Benzoic Acid. ResearchGate. Available from: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. bibrepo.uca.es [bibrepo.uca.es]

- 3. docta.ucm.es [docta.ucm.es]

- 4. Ethyl acetoacetate | 141-97-9 [chemicalbook.com]

- 5. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl acetoacetate | Cas no 141-97-9 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 8. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Handling hygroscopic properties of phenolic ethyl esters during storage

Welcome to the Phenolic Ester Application & Support Helpdesk Advanced Troubleshooting for Hygroscopic APIs and Reagents

Part 1: Mechanistic Fundamentals – The Causality of Hygroscopicity

Phenolic ethyl esters (e.g., ethyl gallate, ethyl ferulate, and ethyl caffeate) are highly valued in drug development for their antioxidant and pharmacological properties. However, their molecular architecture makes them inherently susceptible to environmental moisture. The multiple hydroxyl (-OH) groups on the aromatic ring act as strong hydrogen-bond donors and acceptors, aggressively drawing water molecules from the atmosphere.

Once moisture is absorbed into the solid matrix, it triggers two primary degradation pathways:

-